molecular formula C16H14F3NO3S B12201028 C16H14F3NO3S

C16H14F3NO3S

Cat. No.: B12201028
M. Wt: 357.3 g/mol
InChI Key: BYULKXUGMYBJKD-UHFFFAOYSA-N
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Description

The compound with the molecular formula C16H14F3NO3S Tolrestat . It is a small molecule that has been studied for its potential therapeutic applications, particularly as an aldose reductase inhibitor. Aldose reductase is an enzyme involved in the conversion of glucose to sorbitol, and its inhibition is of interest in the treatment of diabetic complications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tolrestat can be synthesized through a multi-step process involving the reaction of various intermediates. One common synthetic route involves the reaction of 6-methoxy-5-(trifluoromethyl)-1-naphthalenylamine with methyl chloroformate to form an intermediate, which is then reacted with thioglycolic acid to yield Tolrestat .

Industrial Production Methods

Industrial production of Tolrestat typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatographic purification to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Tolrestat undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides , sulfones , and various substituted derivatives of Tolrestat .

Scientific Research Applications

Mechanism of Action

Tolrestat exerts its effects by inhibiting the enzyme aldose reductase . This inhibition prevents the conversion of glucose to sorbitol, thereby reducing the accumulation of sorbitol in tissues. The molecular targets of Tolrestat include the active site of aldose reductase, where it binds and blocks the enzyme’s activity. This action helps in mitigating the adverse effects of high glucose levels in diabetic patients .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Tolrestat

Tolrestat is unique due to its specific chemical structure, which includes a trifluoromethyl group and a methoxy group on the naphthalene ring. These structural features contribute to its high potency and selectivity as an aldose reductase inhibitor .

Properties

Molecular Formula

C16H14F3NO3S

Molecular Weight

357.3 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-1-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methanimine

InChI

InChI=1S/C16H14F3NO3S/c17-16(18,19)12-3-1-2-11(8-12)15-5-4-14(23-15)9-20-13-6-7-24(21,22)10-13/h1-5,8-9,13H,6-7,10H2

InChI Key

BYULKXUGMYBJKD-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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